2-(1H-Pyrazol-3-yl)ethanol is an organic compound that belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural formula of 2-(1H-Pyrazol-3-yl)ethanol indicates that it consists of a pyrazole ring attached to an ethanol moiety, which contributes to its chemical properties and reactivity.
2-(1H-Pyrazol-3-yl)ethanol can be synthesized through various methods involving pyrazole derivatives and alcohols. It is classified as a pyrazole derivative, a category known for its diverse pharmacological properties, including anti-inflammatory, anti-diabetic, and antimicrobial activities. The compound's classification is significant in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents.
The synthesis of 2-(1H-Pyrazol-3-yl)ethanol can be achieved through several methodologies. One common approach involves the reaction of hydrazine with carbonyl compounds followed by reduction processes. A detailed synthesis protocol may include:
The yield and purity of the synthesized compound can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy .
2-(1H-Pyrazol-3-yl)ethanol can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing analogs with improved efficacy .
The mechanism of action for 2-(1H-Pyrazol-3-yl)ethanol is primarily related to its interaction with biological targets such as enzymes or receptors. For instance, compounds with pyrazole structures have been shown to inhibit certain enzymes involved in metabolic pathways, contributing to their anti-diabetic effects.
Studies have demonstrated that modifications at the pyrazole ring can significantly alter the potency of these interactions .
The physical properties of 2-(1H-Pyrazol-3-yl)ethanol include:
Chemical properties include:
2-(1H-Pyrazol-3-yl)ethanol has several scientific applications:
Pyrazole-based pharmaceuticals target diverse pathological pathways across therapeutic areas. Structurally, the pyrazole ring contributes to target binding through:
Notably, the 1-arylpyrazole motif dominates clinically successful agents, exemplified by Sulfaphenazole (antibacterial) and Fipronil (insecticide). Recent isolation of 1H-pyrazole-3-carboxylic acid derivatives from marine sponges highlights nature’s exploitation of this scaffold, stimulating further exploration of functionalized pyrazoles. Beyond pharmaceuticals, pyrazole derivatives serve critical roles in agrochemicals, polymer chemistry, and materials science—particularly as ligands for transition metal catalysts in synthetic chemistry and as heavy metal ion scavengers in environmental applications [1] [5].
2-(1H-Pyrazol-3-yl)ethanol (CAS 32385-74-3) exemplifies a strategically functionalized pyrazole building block where the ethanol moiety confers unique physicochemical and molecular recognition properties. This hybrid structure comprises two key domains:
Table 1: Synthetic Methodologies for 2-(1H-Pyrazol-3-yl)ethanol and Derivatives
Method | Key Reagents/Conditions | Regioselectivity | Yield Range | Application Scope |
---|---|---|---|---|
Cyclocondensation | Hydrazine + Ethyl 4,4,4-trifluoroacetoacetate | High C3 substitution | 65-89% | Synthesis of unsubstituted core |
Copper-Catalyzed Coupling | 3-Iodopyrazole + Ethylene oxide/Cu(I) | N1-protected required | 45-72% | Introduction of ethanol side-chain |
Reduction Approaches | Ethyl 1H-pyrazol-3-ylacetate + LiAlH₄ | Retention of C3 substitution | 78-95% | High-yielding derivatization |
Multicomponent Reactions | Aldehyde + hydrazine + β-keto alcohol | Moderate control | 50-68% | Diverse C4/C5 substitutions |
The ethanol appendage profoundly influences molecular conformation and supramolecular assembly. X-ray crystallographic analyses reveal that the hydroxyethyl chain frequently adopts a gauche conformation, facilitating intramolecular hydrogen bonding with the N2 atom of the pyrazole ring. This pseudo-cyclization constrains rotational freedom and creates a defined three-dimensional topology crucial for selective target interactions. In synthetic applications, the hydroxyl group serves as:
The compound’s bifunctional nature enables diverse transformations:
1H-Pyrazol-3-yl core → Bioisosteric replacement for: - Carboxylic acids (as tetrazole analogs) - Phenol groups (as hydrogen-bonding mimics) Ethanol moiety → Convertible to: - Azides (CuAAC click chemistry) - Halides (nucleophilic substitution) - Carboxylic acids (oxidation) - Esters (acylation)
This versatility facilitates its incorporation into complex architectures such as pyrazolotriazolyl-thiazoles and tricyclic oxazepine systems, expanding medicinal chemistry space exploration [9] [10].
Table 2: Bioactivity Comparison of Pyrazole-Ethanol Hybrid Scaffolds
Hybrid Structure | Biological Target | Key Activity Metrics | Structural Advantages | Limitations |
---|---|---|---|---|
2-Phenyl-3-(1H-pyrazol-4-yl)pyridine | M4 muscarinic acetylcholine receptor | ACh EC₅₀ shift = 12-fold (PAM activity) | Blood-brain barrier penetration; Oral bioavailability | Species-dependent efficacy variations |
2-(1,2,3-Triazol-4-yl)-4-(pyrazolyl)thiazole | Tubulin polymerization | IC₅₀ = 1.3 μM (MCF7 cells) | Dual binding domains; High selectivity indices | Moderate metabolic stability |
Pyrrolo[2,3-b]pyrazol-6-ethanol | BRAF V600E kinase | Kᵢ = 8.2 nM; Cell IC₅₀ = 27 nM | Water solubility >2 mg/mL; Low P-gp efflux | Limited in vivo exposure |
Tricyclic oxazepine-pyrazoles | Undefined (library screening) | 38% hit rate in phenotypic assays | Enhanced rigidity; 3D character | Synthetic complexity |
The 2-(1H-pyrazol-3-yl)ethanol motif demonstrates distinct advantages over alternative pyrazole hybrids:
Structure-activity relationship (SAR) studies across cancer targets reveal:
Electron-withdrawing groups (F, CF₃) at C4 pyrazole position: → Enhance tubulin inhibition (5-fold potency increase) → Reduce P-glycoprotein recognition Ethanol chain elongation to propanol: → Decreases kinase inhibition (ΔpIC₅₀ = 1.2) → Increases hERG affinity (undesirable) Hydroxyl group methylation: → Maintains target affinity → Improves metabolic stability (t₁/₂ increase 3.5h → 8.2h)
These trends underscore the ethanol moiety’s critical role in optimizing drug-like properties while maintaining potent biological activity. Recent advances incorporate this building block into fused heterotricyclic systems (e.g., pyrazolo[1,5-a][1,3]oxazepines) through innovative routes such as Suzuki-Miyaura coupling followed by intramolecular cyclization. Such architectures exhibit improved brain penetration in CNS drug candidates compared to bicyclic analogs [10].
The compound’s unique value proposition lies in its balanced combination of synthetic accessibility (commercial availability from suppliers like Ambeed), derivatization capacity, and demonstrated integration into clinically validated scaffolds. This positions 2-(1H-pyrazol-3-yl)ethanol as an indispensable building block for addressing emerging challenges in fragment-based drug discovery and proteolysis-targeting chimera (PROTAC) design [3] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9